molecular formula C23H23N3O5 B8410627 Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- CAS No. 143691-58-1

Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-

Cat. No.: B8410627
CAS No.: 143691-58-1
M. Wt: 421.4 g/mol
InChI Key: QZRRXTLVABJLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-acetyl-N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143691-58-1

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

N-acetyl-N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide

InChI

InChI=1S/C23H23N3O5/c1-13-9-18-10-21-22(31-12-30-21)11-20(18)23(24-26(13)16(4)29)17-5-7-19(8-6-17)25(14(2)27)15(3)28/h5-8,10-11,13H,9,12H2,1-4H3

InChI Key

QZRRXTLVABJLGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N(C(=O)C)C(=O)C)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (6.7 mmol) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine were refluxed with 40 ml of acetic anhydride for 3 hours, then it was evaporated to dryness under reduced pressure. The crystalline residue was transferred with 25 ml of water to a filter and washed with 5×3 ml of water. After drying 2.79 g of the raw triacetyl derivative were obtained. After washing with 20 ml of isopropanol and drying at 100° C. 2.39 g (84.6%) of the pure aimed product were obtained, m.p. 224°-227° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
84.6%

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